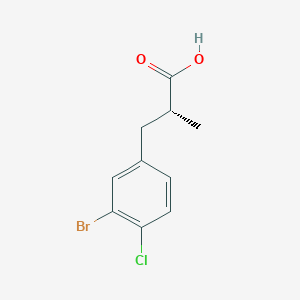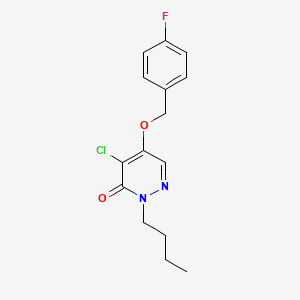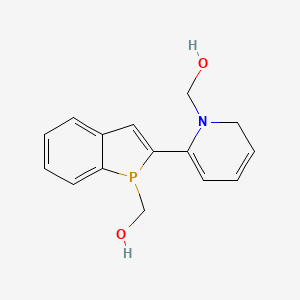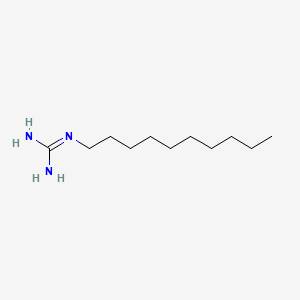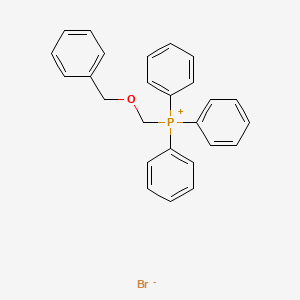
((Benzyloxy)methyl)triphenylphosphoniumbromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Benzyloxy)methyl)triphenylphosphoniumbromide: is an organophosphorus compound with the formula C26H24BrOP . It is a quaternary phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ((Benzyloxy)methyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with benzyl bromide in the presence of a base. The reaction is usually carried out in a polar solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:
Ph3P+C6H5CH2Br→[Ph3PCH2C6H5]Br
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purities. The reaction is typically carried out at temperatures ranging from 60°C to 80°C, and the product is purified by recrystallization from a suitable solvent.
化学反应分析
Types of Reactions: ((Benzyloxy)methyl)triphenylphosphoniumbromide primarily undergoes substitution reactions. It is a precursor to the corresponding ylide, which can be generated by deprotonation with a strong base such as butyllithium. The ylide can then participate in the Wittig reaction to form alkenes.
Common Reagents and Conditions:
Base: Butyllithium (BuLi) or sodium hydride (NaH)
Solvent: Tetrahydrofuran (THF) or diethyl ether
Temperature: Typically -78°C to room temperature
Major Products: The major product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.
科学研究应用
Chemistry: ((Benzyloxy)methyl)triphenylphosphoniumbromide is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction. It is also used as a phase-transfer catalyst in various organic transformations.
Biology and Medicine: In biological research, this compound can be used to deliver molecules to specific cellular compartments due to its lipophilic nature
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a phase-transfer catalyst makes it valuable in various chemical manufacturing processes.
作用机制
The mechanism of action of ((Benzyloxy)methyl)triphenylphosphoniumbromide involves the formation of a phosphonium ylide upon deprotonation with a strong base. The ylide then reacts with carbonyl compounds (aldehydes or ketones) to form alkenes via the Wittig reaction. The key steps in the mechanism are:
Deprotonation: The phosphonium salt is deprotonated by a strong base to form the ylide.
Nucleophilic Addition: The ylide adds to the carbonyl compound to form a betaine intermediate.
Elimination: The betaine intermediate undergoes elimination to form the desired alkene and triphenylphosphine oxide.
相似化合物的比较
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (Methoxymethyl)triphenylphosphonium chloride
Uniqueness: ((Benzyloxy)methyl)triphenylphosphoniumbromide is unique due to the presence of the benzyloxy group, which can impart different reactivity and selectivity in chemical reactions compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications where the benzyloxy group can participate in further transformations or provide steric and electronic effects that influence the outcome of the reaction.
属性
分子式 |
C26H24BrOP |
|---|---|
分子量 |
463.3 g/mol |
IUPAC 名称 |
triphenyl(phenylmethoxymethyl)phosphanium;bromide |
InChI |
InChI=1S/C26H24OP.BrH/c1-5-13-23(14-6-1)21-27-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 |
InChI 键 |
GPPQCYYDPMQCAE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)

![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)
![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)

